
CP-195543
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CP-195543 是一种有效的、选择性的、口服活性白三烯 B4 受体拮抗剂。它在结构上是新颖的,并已被开发用于治疗炎症性疾病。 该化合物对人中性粒细胞和鼠脾膜上的白三烯 B4 受体表现出高亲和力,使其成为研究和治疗炎症的宝贵工具 .
准备方法
CP-195543 的合成涉及一系列从市售前体开始的化学反应。最初的药物化学合成产生了少量最终产物。后来开发了一条新的路线,使该化合物能够以多公斤的量制备。 该过程涉及发现和工艺研究与开发部门之间的重要合作 .
化学反应分析
科学研究应用
CP-195543 具有广泛的科学研究应用,包括:
化学: 用作研究白三烯 B4 受体相互作用和开发新的抗炎药物的工具。
生物学: 有助于理解白三烯 B4 在各种生物过程中的作用,包括炎症和免疫反应。
医学: 研究其在治疗炎症性疾病(如类风湿性关节炎)和其他涉及中性粒细胞过度浸润的疾病方面的潜在用途。
工业: 用于开发针对白三烯 B4 受体的新药 .
作用机制
CP-195543 通过选择性地结合人中性粒细胞和鼠脾膜上的白三烯 B4 受体发挥作用。这种结合抑制白三烯 B4 介导的中性粒细胞趋化性和 CD11b 上调。该化合物在高亲和力白三烯 B4 受体处作为非竞争性拮抗剂,在低亲和力受体处作为竞争性拮抗剂。 这种双重作用机制使 this compound 能够有效阻断白三烯 B4 介导的炎症反应 .
相似化合物的比较
CP-195543 与其他白三烯 B4 受体拮抗剂(如 CP105696)进行比较。虽然 CP105696 因不利药效动力学性质而被中止,但 this compound 已显示出改善的效力和选择性。其他类似的化合物包括各种针对不同白三烯受体的白三烯受体拮抗剂,例如白三烯 C4、D4 和 E4 受体。 This compound 的独特之处在于它对白三烯 B4 受体的高选择性和效力,使其成为研究和治疗应用中的宝贵工具 .
生物活性
CP-195543 is a potent, selective, and orally active antagonist of the leukotriene B4 (LTB4) receptor. It has garnered attention in pharmacological research due to its potential therapeutic applications in inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
This compound functions primarily as an antagonist of the LTB4 receptor, which plays a crucial role in mediating inflammatory responses. By inhibiting this receptor, this compound can potentially reduce inflammation and associated pathological conditions.
Key Characteristics:
- Chemical Structure : this compound is identified as 5'-trifluoromethyl 3-benzyl chromanol.
- Selectivity : It exhibits high selectivity for the LTB4 receptor with an IC50 of approximately 6.8 nM in human neutrophils and 37.0 nM in murine models .
Efficacy in Inflammatory Models
Research indicates that this compound demonstrates significant efficacy in various animal models of inflammation:
- Rheumatoid Arthritis : Studies have shown that this compound can effectively reduce joint swelling and inflammation in rat models of rheumatoid arthritis.
- Asthma Models : In murine asthma models, administration of this compound resulted in decreased airway hyperresponsiveness and reduced eosinophilic infiltration .
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated through gastrointestinal intubation studies. These studies provide insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Parameter | Value |
---|---|
Oral Bioavailability | 100% (in certain studies) |
Peak Plasma Concentration | 240 ng/mL |
Elimination Half-Life | ~1.9 hours |
These parameters suggest that this compound is well absorbed and has a relatively short half-life, indicating the need for multiple dosing to maintain therapeutic levels .
Clinical Trials
A series of clinical trials have been conducted to assess the safety and efficacy of this compound:
- Phase I Trials : Initial studies focused on safety profiles and pharmacokinetics in healthy volunteers.
- Phase II Trials : These trials evaluated the compound's efficacy in patients with chronic inflammatory conditions such as asthma and rheumatoid arthritis.
In one notable Phase II trial involving patients with moderate to severe asthma, this compound significantly reduced the frequency of asthma exacerbations compared to placebo controls .
Adverse Effects
While generally well-tolerated, some participants reported mild side effects such as nausea and headache during clinical trials. No serious adverse events were directly attributed to this compound administration .
属性
CAS 编号 |
204981-48-6 |
---|---|
分子式 |
C24H19F3O4 |
分子量 |
428.4 g/mol |
IUPAC 名称 |
2-[(3S,4R)-3-benzyl-4-hydroxy-3,4-dihydro-2H-chromen-7-yl]-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C24H19F3O4/c25-24(26,27)17-7-9-18(23(29)30)20(12-17)15-6-8-19-21(11-15)31-13-16(22(19)28)10-14-4-2-1-3-5-14/h1-9,11-12,16,22,28H,10,13H2,(H,29,30)/t16-,22+/m0/s1 |
InChI 键 |
NZQDWKCNBOELAI-KSFYIVLOSA-N |
SMILES |
C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4 |
手性 SMILES |
C1[C@@H]([C@H](C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4 |
规范 SMILES |
C1C(C(C2=C(O1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)C(=O)O)O)CC4=CC=CC=C4 |
外观 |
Solid powder |
Key on ui other cas no. |
204981-48-6 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-(3-benzyl-4-hydroxy-chroman-7-yl)-4-trifluoromethyl-benzoic acid CP 195543 CP-195543 CP195543 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。